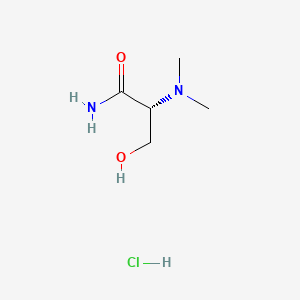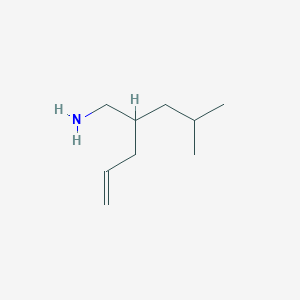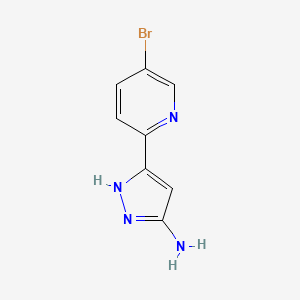![molecular formula C9H16O B13472014 (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol CAS No. 7106-01-6](/img/structure/B13472014.png)
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbicyclo[221]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Hydroboration-Oxidation: One common method involves the hydroboration of norbornene followed by oxidation to yield the desired alcohol.
Reaction Conditions: The hydroboration step is usually carried out using diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) at low temperatures. The oxidation step involves hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.
Major Products
Oxidation: Yields ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Forms halides or other substituted derivatives.
Applications De Recherche Scientifique
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A related bicyclic compound with similar structural features.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different substitution pattern.
2-Methylenenorbornane: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
(2-Methylbicyclo[22
Propriétés
Numéro CAS |
7106-01-6 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(2-methyl-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8,10H,2-6H2,1H3 |
Clé InChI |
JLHGMGQPZNWAHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CCC1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)

![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)

![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)






